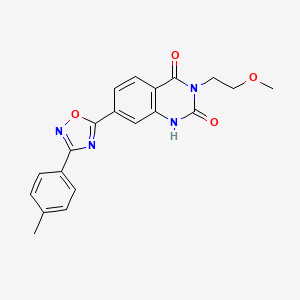
3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS Number: 1359247-15-6) is a novel derivative within the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O4 with a molecular weight of 378.4 g/mol. The structure features a quinazoline core substituted with a methoxyethyl group and an oxadiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1359247-15-6 |
| Molecular Formula | C20H18N4O4 |
| Molecular Weight | 378.4 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline, including the compound , exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Testing : The agar well diffusion method was employed to evaluate the antibacterial efficacy of this compound. It showed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 65 mg/mL to 80 mg/mL for different strains tested .
- Comparative Analysis : When compared to standard antibacterial agents such as ampicillin and vancomycin, the compound displayed competitive inhibition zones. For example, it achieved an inhibition zone of 15 mm against E. coli, which is comparable to reference drugs .
Anticancer Potential
Quinazoline derivatives are also recognized for their anticancer properties. The compound's structural features suggest potential activity against cancer cell lines:
- Mechanism of Action : The quinazoline scaffold is known to inhibit key enzymes involved in cancer cell proliferation. Studies have indicated that modifications in the substituents can enhance selectivity towards cancerous cells while minimizing effects on normal cells .
Other Biological Activities
The compound has also been evaluated for additional biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
- Antioxidant Activity : Some derivatives in this class have shown promise as antioxidants, which can be beneficial in reducing oxidative stress in various disease models .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in PMC highlighted several quinazoline derivatives' ability to inhibit bacterial gyrase and DNA topoisomerase IV. The specific compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .
- Evaluation Against Cancer Cell Lines :
- Assessment of Anti-inflammatory Effects :
特性
IUPAC Name |
3-(2-methoxyethyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-12-3-5-13(6-4-12)17-22-18(28-23-17)14-7-8-15-16(11-14)21-20(26)24(19(15)25)9-10-27-2/h3-8,11H,9-10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMKWKCLVYDQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














